5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine

Catalog No.
S12539547
CAS No.
M.F
C9H8BrN3O
M. Wt
254.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine

Product Name

5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine

IUPAC Name

5-(5-bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

InChI

InChI=1S/C9H8BrN3O/c1-5-2-3-6(10)4-7(5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13)

InChI Key

NVBRCIUGLIYXEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2=NN=C(O2)N

5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine is a bifunctional heteroaryl building block widely procured for late-stage functionalization in medicinal chemistry and advanced materials synthesis. Featuring an electron-deficient 1,3,4-oxadiazole core paired with a sterically demanding 2-methylphenyl moiety, this compound serves as a highly stable bioisostere for amides and esters. The presence of the 5-bromo substituent provides a highly reactive handle for palladium-catalyzed cross-coupling, while the primary amine enables straightforward acylation or alkylation. Crucially, the ortho-methyl group induces a significant dihedral twist between the aryl and oxadiazole rings, disrupting planar π-π stacking and thereby enhancing solubility and processability in standard organic solvents compared to unsubstituted analogs [1].

Research Fit

Core

2-Amino-1,3,4-oxadiazole scaffold for medicinal chemistry and chemical biology studies

Substituent

5-Bromo-2-methylphenyl motif enables steric and electronic SAR exploration

Handle

Aryl bromide serves as a cross-coupling site for modular library diversification

Substituting this exact compound with simpler analogs, such as 5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine or 5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine, fundamentally compromises both synthetic utility and physical handling. The des-methyl analog adopts a highly planar conformation, leading to aggressive crystallization, poor solubility in polar aprotic solvents, and subsequent yield drops during low-temperature cross-coupling reactions. Conversely, utilizing the des-bromo analog eliminates the primary vector for C-C or C-N bond extension, rendering the molecule a dead-end terminal group rather than an extendable scaffold. Furthermore, attempting to brominate a generic 5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine crude mixture often yields unpredictable regioisomers, requiring costly and time-consuming chromatographic purification that destroys procurement economics [1].

Substitution Risk

Pattern

The 5-bromo-2-methyl substitution profile strongly influences target binding and metabolic stability; simpler analogs may shift biological response profiles.

Analogs

Unsubstituted phenyl, 4-halophenyl, or 2-methylphenyl oxadiazoles are not direct replacements; SAR context may require experimental validation.

Structure

Ortho-methyl and meta-bromo combination modulates molecular planarity and halogen bonding – properties absent in commonly available analogs.

Enhanced Solvent Compatibility via Steric Disruption of Planarity

The ortho-methyl group in 5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine forces a dihedral twist of approximately 45–55° relative to the oxadiazole plane. This steric disruption prevents the extensive intermolecular hydrogen bonding and π-π stacking seen in flat oxadiazoles. As a result, the compound exhibits a >4-fold increase in kinetic solubility in DMSO and DMF compared to the des-methyl comparator, 5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine. This enhanced solubility is critical for maintaining homogeneous reaction mixtures during high-concentration (>0.5 M) scale-up synthesis, directly reducing solvent volume requirements and improving batch-to-batch reproducibility [1].

Evidence DimensionKinetic Solubility in DMSO at 25 °C
Target Compound Data5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine: ~45 mg/mL
Comparator Or Baseline5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine: <10 mg/mL
Quantified Difference>4.5x higher solubility
ConditionsStandard kinetic solubility assay, 25 °C, 24-hour equilibration in DMSO

Higher solubility prevents premature precipitation during low-temperature coupling reactions, enabling higher-throughput and more cost-effective scale-up.

Antiproliferative comparison (MDA-MB-231)
Reported
Target IC₅₀ 5.12 µM vs comparator ~0.67 µM (7.6-fold higher IC₅₀)
Supports cell-model endpoint context; lower potency in this breast cancer cell line relative to 4-chlorophenyl analog.
Direct head-to-head data; source not specified.

Regiospecific Cross-Coupling Efficiency at the 5-Bromo Position

The strategic placement of the bromine atom at the 5-position, meta to the methyl group, provides an electronically activated and sterically accessible site for transition-metal-catalyzed coupling. When subjected to standard Suzuki-Miyaura conditions using arylboronic acids, pre-functionalized 5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine consistently achieves >85% isolated yields. In contrast, utilizing a crude brominated mixture or attempting late-stage bromination of the des-bromo core results in mixed regioselectivity (e.g., 3-bromo vs. 4-bromo vs. 5-bromo isomers) and depresses isolated yields of the target isomer to below 40%, necessitating intensive HPLC purification [1].

Evidence DimensionIsolated Yield in Suzuki Coupling (Standard Conditions)
Target Compound DataPre-functionalized 5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine: >85% yield
Comparator Or BaselineIn situ brominated 5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine: <40% yield of target isomer
Quantified Difference>45% absolute yield improvement
ConditionsPd(dppf)Cl2 catalyst, K2CO3, dioxane/water, 90 °C, 12 hours

Procuring the exact, regiochemically pure brominated building block eliminates the need for complex downstream purification, saving significant labor and material costs.

Tunable pharmacophore
Class-level
5-bromo-2-methylphenyl: ortho-methyl (steric) + meta-bromo (electronic/halogen bonding)
Substituent effects inferred from related oxadiazole series; may alter binding mode and planarity.
Experimental validation recommended; SAR from analogous scaffolds.

Reduction of hERG Liability via 3D Conformational Restriction

Flat, highly conjugated heteroaromatic systems are notorious for off-target binding, particularly hERG channel inhibition, which is a major reason for late-stage clinical attrition. The incorporation of the ortho-methyl group in 5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine introduces essential 3D character (Fsp3 increase and out-of-plane twist). Downstream derivatives synthesized from this specific scaffold demonstrate a marked reduction in hERG binding affinity (IC50 > 10 µM) compared to derivatives built from the fully planar 5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine (hERG IC50 typically < 2 µM). This makes the 2-methyl variant a vastly superior choice for library generation in drug discovery [1].

Evidence DimensionhERG Channel Inhibition (IC50) of Downstream Derivatives
Target Compound DataDerivatives of 2-methylphenyl oxadiazole: IC50 > 10 µM
Comparator Or BaselineDerivatives of planar phenyl oxadiazole: IC50 < 2 µM
Quantified Difference>5-fold reduction in off-target toxicity
ConditionsPatch-clamp electrophysiology or competitive radioligand binding assay

Starting with a conformationally restricted building block significantly de-risks downstream compound libraries against common cardiotoxicity liabilities.

Cross-coupling handle
Supporting evidence
Reactive C-Br bond enables Pd-catalyzed Suzuki, Buchwald-Hartwig, etc.
Supports modular library synthesis from a single advanced intermediate.
Standard coupling conditions; ortho-methyl protects adjacent site.

Scaffold for Conformationally Restricted Kinase Inhibitors

Due to the out-of-plane twist induced by the ortho-methyl group and the cross-coupling readiness of the 5-bromo position, this compound is perfectly suited as a core scaffold for designing type I and type II kinase inhibitors. It allows medicinal chemists to rapidly build libraries that avoid the flat-molecule toxicity traps common in earlier generation inhibitors [1].

Synthesis of Advanced OLED Emitter Materials

The electron-deficient 1,3,4-oxadiazole ring functions as an excellent electron-transporting moiety. The 5-bromo handle allows for the attachment of extended conjugated systems or donor molecules, while the 2-methyl group prevents excessive aggregation and self-quenching in the solid state, making it a premium precursor for high-efficiency fluorescent or TADF OLED materials [2].

Late-Stage Functionalization in Agrochemical Discovery

In the development of novel fungicides and herbicides, the oxadiazole ring serves as a stable amide bioisostere resistant to enzymatic hydrolysis. Procuring this specific brominated building block enables rapid diversification via Buchwald-Hartwig amination at the 5-position, streamlining the optimization of structure-activity relationships (SAR) for crop protection agents [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cell-Model SAR Benchmarking
Reported IC₅₀ in MDA-MB-231
Cell-viability endpoint context; potency baseline for analog comparison
Halogen-Specific Library Synthesis
Bromo cross-coupling handle
Pd-catalyzed diversification efficiency; modular scaffold utility
Halogen-Bonding Probe Studies
5-Bromo-2-methyl motif
Biophysical or structural biology analysis of halogen interactions
Antimicrobial Screening Panel
1,3,4-Oxadiazol-2-amine scaffold
MIC-based activity profiling against bacterial/fungal strains

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

252.98507 g/mol

Monoisotopic Mass

252.98507 g/mol

Heavy Atom Count

14

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